molecular formula C10H16O B12784496 (Z)-beta-Ocimene epoxide CAS No. 33281-83-3

(Z)-beta-Ocimene epoxide

Cat. No.: B12784496
CAS No.: 33281-83-3
M. Wt: 152.23 g/mol
InChI Key: LIMXJCIGROLRED-VURMDHGXSA-N
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Description

(Z)-beta-Ocimene epoxide is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure This compound is derived from (Z)-beta-Ocimene, a naturally occurring monoterpene found in various essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-beta-Ocimene epoxide typically involves the epoxidation of (Z)-beta-Ocimene. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which reacts with the double bond in (Z)-beta-Ocimene to form the epoxide ring . The reaction is usually carried out in a non-aqueous solvent like chloroform or acetone to prevent hydrolysis of the epoxide .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial requirements for scalability and cost-effectiveness.

Chemical Reactions Analysis

Scientific Research Applications

(Z)-beta-Ocimene epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-beta-Ocimene epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions. For example, in biological systems, the epoxide can interact with enzymes and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-beta-Ocimene epoxide: Another isomer of beta-Ocimene epoxide with different stereochemistry.

    Limonene epoxide: Derived from limonene, another monoterpene, and has similar chemical properties.

    Geraniol epoxide: Formed from geraniol, a monoterpenoid alcohol, and shares similar reactivity.

Uniqueness

(Z)-beta-Ocimene epoxide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of stereochemically pure compounds and in applications where specific stereochemistry is crucial .

Properties

CAS No.

33281-83-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2-dimethyl-3-[(2Z)-3-methylpenta-2,4-dienyl]oxirane

InChI

InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6-

InChI Key

LIMXJCIGROLRED-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/CC1C(O1)(C)C)/C=C

Canonical SMILES

CC(=CCC1C(O1)(C)C)C=C

Origin of Product

United States

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